

# Application Note: Spectroscopic Characterization of Pyridoxal Semicarbazone (PLSC)

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## Compound of Interest

Compound Name: *Pyridoxal semicarbazone*

CAS No.: 1236307-13-3

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**Abstract:** **Pyridoxal Semicarbazone (PLSC)** is a Schiff base derived from the condensation of pyridoxal, a form of vitamin B6, and semicarbazide.[1][2] As a tridentate ONO donor ligand, it readily forms stable complexes with various transition metals, making it a compound of significant interest in medicinal chemistry and drug development.[3][4] Its potential antiviral and anticancer activities are often linked to its ability to chelate metal ions like copper or iron within biological systems.[1] Accurate structural confirmation and purity assessment are paramount for any further application. This guide provides a comprehensive technical overview and detailed protocols for the definitive spectroscopic characterization of **pyridoxal semicarbazone** using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

## Molecular Structure and Spectroscopic Rationale

The structure of **Pyridoxal Semicarbazone**, with IUPAC name [(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea, contains a rich assembly of

functional groups, each providing distinct spectroscopic signatures.[5] Understanding this structure is key to interpreting the resulting spectra.

- **Pyridoxal Moiety:** Features a pyridine ring with phenolic hydroxyl (-OH), hydroxymethyl (-CH<sub>2</sub>OH), and methyl (-CH<sub>3</sub>) substituents.
- **Semicarbazone Moiety:** An imine linkage (-CH=N-) connects the pyridoxal core to a semicarbazide group (-NH-C(=O)NH<sub>2</sub>).

These groups give rise to characteristic signals in both NMR and IR spectroscopy, allowing for a full structural elucidation.

Figure 1: Chemical Structure of **Pyridoxal Semicarbazone (PLSC)**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For PLSC, both <sup>1</sup>H and <sup>13</sup>C NMR are required for unambiguous characterization.

### Rationale for Experimental Choices

- **Solvent Selection:** The choice of a deuterated solvent is critical. While PLSC has some solubility in D<sub>2</sub>O, many of its key protons (-OH, -NH, -NH<sub>2</sub>) are exchangeable and would not be observed.[6][7] DMSO-d<sub>6</sub> is the recommended solvent as it is aprotic and an excellent solubilizing agent for polar compounds, allowing for the observation of these exchangeable protons. The residual solvent peak of DMSO-d<sub>6</sub> (<sup>1</sup>H ≈ 2.50 ppm; <sup>13</sup>C ≈ 39.52 ppm) serves as a convenient internal reference.[8]
- **Technique:** Standard 1D <sup>1</sup>H and <sup>13</sup>C NMR spectra provide the fundamental information. For definitive assignments, especially of quaternary carbons and closely spaced aromatic signals, 2D NMR techniques such as HSQC and HMBC are invaluable tools.[9][10]

### Protocol: NMR Sample Preparation

- **Weighing:** Accurately weigh 5–10 mg of the dry **pyridoxal semicarbazone** sample directly into a clean, dry NMR tube.

- Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of DMSO-d<sub>6</sub> to the NMR tube.
- Dissolution: Cap the tube securely and gently vortex or sonicate the sample until it is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.
- Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra according to standard instrument parameters.

## Data Interpretation: Expected <sup>1</sup>H NMR Signals

The <sup>1</sup>H NMR spectrum of PLSC in DMSO-d<sub>6</sub> will display a series of distinct signals corresponding to each unique proton environment.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Provisional Assignment	Rationale
~11.5 - 12.0	Broad s	1H	Phenolic -OH	Strong deshielding due to hydrogen bonding and aromatic ring proximity. Signal is broad due to exchange.
~10.0 - 10.5	s	1H	-NH-C=O	Amide proton, deshielded by the adjacent carbonyl group.
~8.3 - 8.5	s	1H	Pyridine CH	Aromatic proton on the pyridine ring.
~8.1 - 8.3	s	1H	Imine -CH=N	Azomethine proton, highly deshielded due to its $sp^2$ hybridization and proximity to the nitrogen atom.
~6.4 - 6.6	Broad s	2H	-C(=O)NH <sub>2</sub>	Amine protons of the semicarbazone group. Signal is often broad.
~5.3 - 5.5	Broad t	1H	-CH <sub>2</sub> -OH	Hydroxymethyl proton; may show coupling to the adjacent CH <sub>2</sub> group.

~4.5 - 4.7	d	2H	-CH <sub>2</sub> -OH	Diastereotopic protons of the hydroxymethyl group.
~2.4 - 2.5	s	3H	Pyridine -CH <sub>3</sub>	Methyl group attached to the aromatic ring.

Note: Chemical shifts are approximate and can vary based on concentration and temperature.  
s = singlet, d = doublet, t = triplet.

## Data Interpretation: Expected <sup>13</sup>C NMR Signals

The proton-decoupled <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ, ppm)	Provisional Assignment	Rationale
~160 - 165	C=O (Amide)	Carbonyl carbon, highly deshielded.
~155 - 160	C-OH (Phenolic)	Aromatic carbon attached to the hydroxyl group.
~145 - 150	CH=N (Imine)	Azomethine carbon.
~130 - 145	Aromatic C	Quaternary carbons within the pyridine ring.
~120 - 130	Aromatic CH	Protonated carbon of the pyridine ring.
~55 - 60	-CH <sub>2</sub> OH	Aliphatic carbon of the hydroxymethyl group.
~15 - 20	-CH <sub>3</sub>	Aliphatic carbon of the methyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

## Rationale for Experimental Choices

For solid-state analysis, two primary methods exist: KBr pellets and Nujol mulls.[12]

- **KBr Pellet (Recommended):** This method involves dispersing the sample in a solid matrix of potassium bromide, which is transparent across the entire mid-IR range (4000–400  $\text{cm}^{-1}$ ). [12] This provides a complete, interference-free spectrum and is the preferred method for high-quality data suitable for publication or library matching. The main consideration is the hygroscopic nature of KBr, requiring anhydrous conditions.[13]
- **Nujol Mull (Alternative):** This is a faster method where the solid is ground into a paste (mull) with mineral oil (Nujol).[14] While convenient, Nujol has strong C-H stretching and bending bands (~2920, 2850, 1460, and 1375  $\text{cm}^{-1}$ ) that will obscure these regions in the sample's spectrum.[12]

## Protocol 1: KBr Pellet Preparation

- **Preparation:** Gently dry spectroscopic grade KBr in an oven at ~110°C for 2-3 hours and store it in a desiccator. Ensure the agate mortar, pestle, and pellet die are scrupulously clean and dry.
- **Sample Grinding:** Weigh approximately 1-2 mg of the PLSC sample and place it in the agate mortar. Grind to a very fine powder to reduce light scattering.[12]
- **Mixing:** Add ~150-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the pestle until the mixture is homogeneous and has a consistent, fine texture.
- **Loading the Die:** Transfer the powder mixture into the pellet die sleeve, ensuring it is distributed evenly over the bottom anvil.
- **Pressing:** Assemble the die and place it in a hydraulic press. If available, connect a vacuum line to remove trapped air. Apply pressure (typically 7-10 tons) for 1-2 minutes.

- Pellet Removal: Slowly release the pressure and vacuum. Carefully disassemble the die to retrieve the transparent or translucent pellet. Mount the pellet in the spectrometer's sample holder for analysis.[\[12\]](#)[\[15\]](#)

## Protocol 2: Nujol Mull Preparation

- Sample Grinding: Place 5-10 mg of the PLSC sample into an agate mortar and grind to a fine powder.
- Creating the Mull: Add 1-2 drops of Nujol (mineral oil) to the powder. Continue grinding until a uniform, viscous paste is formed.[\[12\]](#)[\[14\]](#)
- Application: Using a spatula, transfer a small amount of the mull to the center of one IR-transparent salt plate (e.g., KBr or NaCl). Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film.[\[16\]](#)
- Analysis: Place the assembled plates into the spectrometer's sample holder and acquire the spectrum.

## Data Interpretation: Characteristic IR Absorption Bands

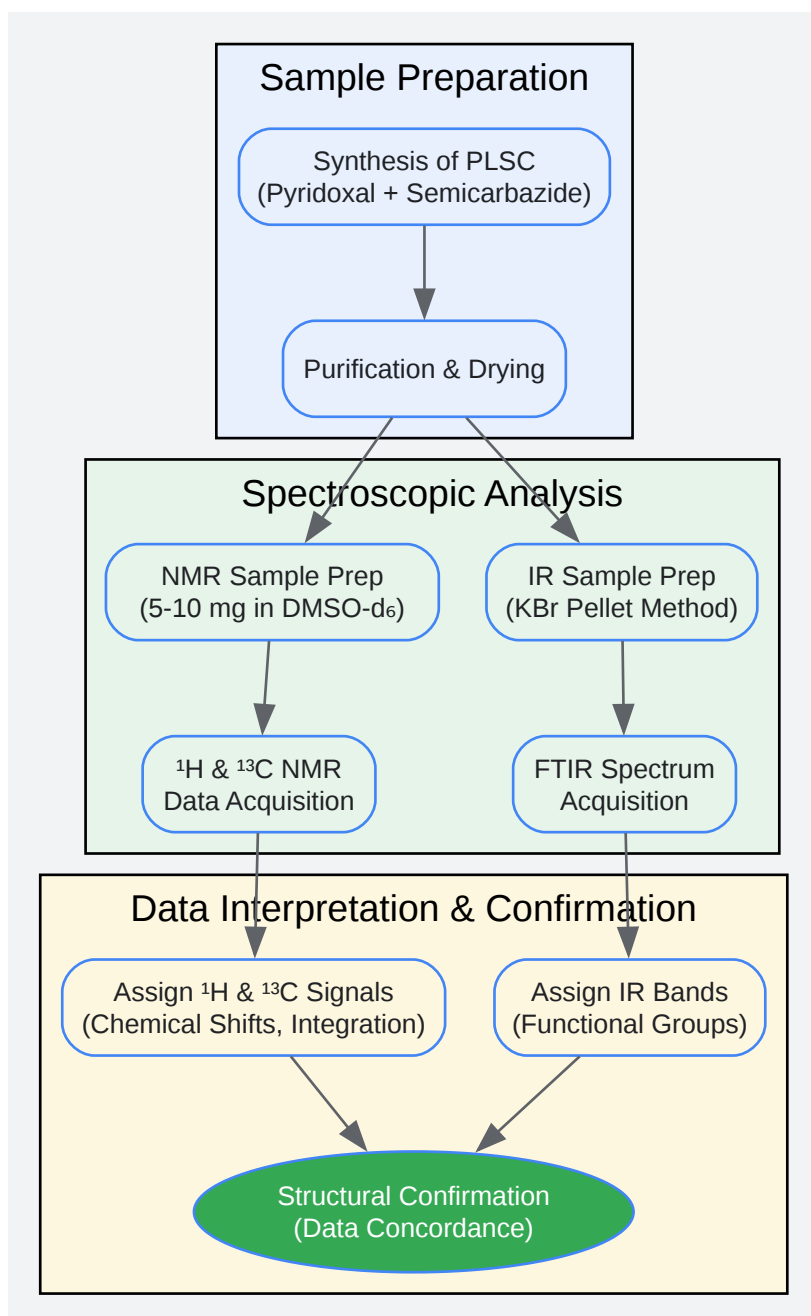
The IR spectrum of PLSC will show a number of characteristic absorption bands confirming the presence of its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment	Intensity
3500 - 3200	O-H Stretch	Phenolic & Alcoholic - OH (Broad due to H-bonding)	Broad, Medium
3400 - 3100	N-H Stretch	Amide (-NH-) and Amine (-NH <sub>2</sub> )	Medium-Strong
3100 - 3000	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H (Pyridine Ring)	Weak-Medium
3000 - 2850	C-H Stretch (sp <sup>3</sup> )	Aliphatic C-H (-CH <sub>3</sub> , -CH <sub>2</sub> -)	Weak-Medium
~1680 - 1660	C=O Stretch (Amide I Band)	Carbonyl group of the semicarbazone	Strong, Sharp
~1620 - 1600	C=N Stretch	Imine (Azomethine) group	Medium
~1600 & ~1470	C=C Stretch	Aromatic ring stretching vibrations	Medium, Sharp
~1570 - 1550	N-H Bend (Amide II Band)	Coupled N-H bending and C-N stretching	Medium-Strong
~1260 - 1200	C-O Stretch	Phenolic C-O	Strong
~1050 - 1000	C-O Stretch	Alcoholic C-O	Medium-Strong
Below 900	C-H Bend (Out-of-plane)	Aromatic C-H "oop" bending	Medium

The region from approximately 1400-600 cm<sup>-1</sup> is known as the "fingerprint region." The complex pattern of bands here is unique to the molecule and serves as a powerful tool for confirming identity against a reference spectrum.[\[11\]](#)

## Integrated Characterization Workflow

The definitive characterization of **Pyridoxal Semicarbazone** relies on the synergistic use of multiple analytical techniques. The workflow below illustrates the logical progression from sample synthesis to final structural confirmation.



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Figure 2: Workflow for the Spectroscopic Characterization of PLSC.

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